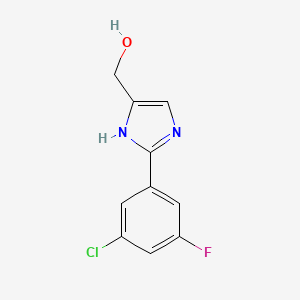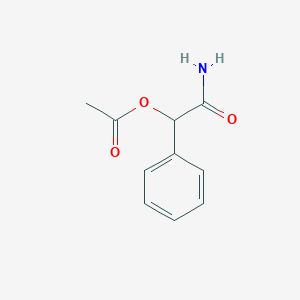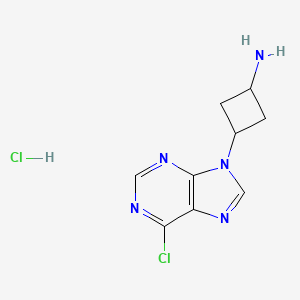
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclobutanamine ring attached to a chlorinated purine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride typically involves the following steps:
Formation of the Cyclobutanamine Ring: The cyclobutanamine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Chlorination of the Purine Ring: The purine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated purine moiety is then coupled with the cyclobutanamine ring under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products:
Oxidation Products: Oxidized derivatives of the compound with altered functional groups.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with substituted functional groups on the purine ring.
Aplicaciones Científicas De Investigación
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The compound may modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
(1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine: A closely related compound with similar structural features.
6-Chloropurine Derivatives: Compounds with a chlorinated purine ring, sharing some chemical properties.
Cyclobutanamine Derivatives: Compounds with a cyclobutanamine ring, exhibiting similar reactivity.
Uniqueness: (1S,3S)-3-(6-Chloro-9H-purin-9-yl)cyclobutanamine Hydrochloride is unique due to its specific combination of a chlorinated purine ring and a cyclobutanamine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11Cl2N5 |
|---|---|
Peso molecular |
260.12 g/mol |
Nombre IUPAC |
3-(6-chloropurin-9-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-7-9(13-3-12-8)15(4-14-7)6-1-5(11)2-6;/h3-6H,1-2,11H2;1H |
Clave InChI |
FMSCMRUDNYOUPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N2C=NC3=C2N=CN=C3Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
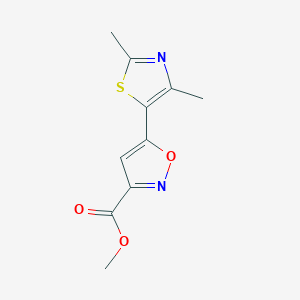
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
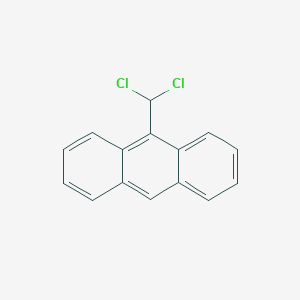
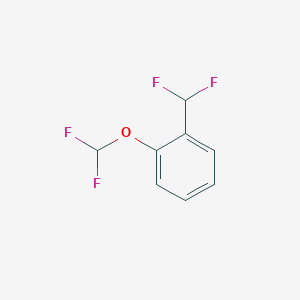
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)

